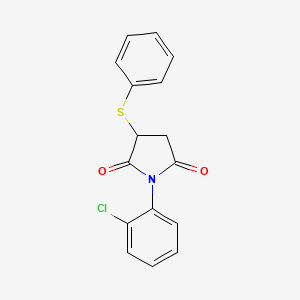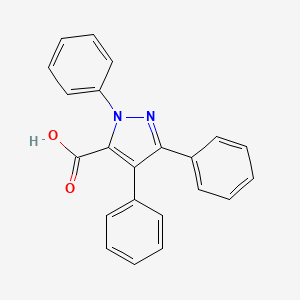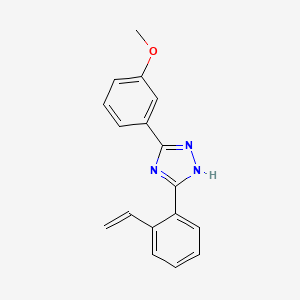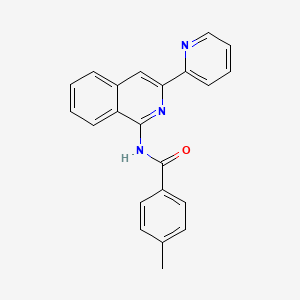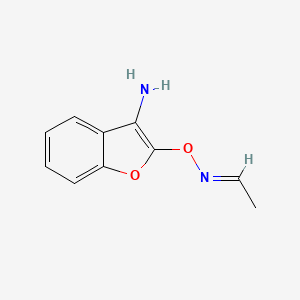
6-Bromo-2,3-dimethylquinoline-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-dimethylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylquinoline-4-carbothioamide typically involves the bromination of 2,3-dimethylquinoline followed by the introduction of the carbothioamide group. One common method involves the use of bromine in an organic solvent such as chloroform or dichloromethane to achieve bromination. The resulting bromo compound is then reacted with thiourea under acidic conditions to form the carbothioamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,3-dimethylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Cyclization Reactions: The carbothioamide group can participate in cyclization reactions to form heterocyclic rings.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of quinoline derivatives with different functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2,3-dimethylquinoline-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,3-dimethylquinoline-4-carbothioamide involves its interaction with specific molecular targets. The bromine and carbothioamide groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4,6-dimethylquinoline: Similar structure but lacks the carbothioamide group.
6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: Contains a carboxylic acid ester group instead of carbothioamide.
7-Bromo-2,8-dimethylquinoline-3-carboxylic acid: Similar structure with different substitution patterns.
Uniqueness
6-Bromo-2,3-dimethylquinoline-4-carbothioamide is unique due to the presence of both bromine and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Número CAS |
62078-07-3 |
|---|---|
Fórmula molecular |
C12H11BrN2S |
Peso molecular |
295.20 g/mol |
Nombre IUPAC |
6-bromo-2,3-dimethylquinoline-4-carbothioamide |
InChI |
InChI=1S/C12H11BrN2S/c1-6-7(2)15-10-4-3-8(13)5-9(10)11(6)12(14)16/h3-5H,1-2H3,(H2,14,16) |
Clave InChI |
DMCTVJKCSORBGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=CC(=CC2=C1C(=S)N)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)



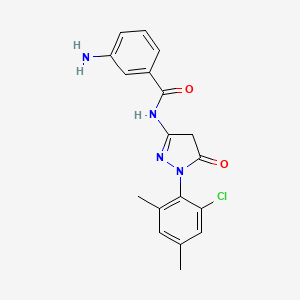

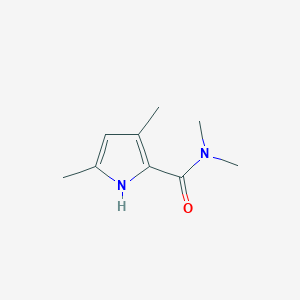
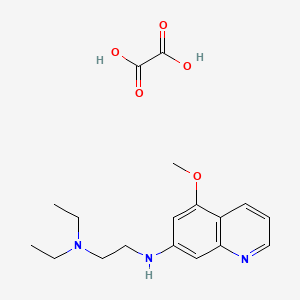
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
